Endomorphin 1 acetate

Radioligand binding Receptor affinity Opioid pharmacology

Endomorphin 1 acetate is the indispensable tool for dissecting clean μ-opioid receptor (MOR) signaling. With a validated Ki of 1.11 nM and >1000-fold selectivity over δ- and κ-opioid receptors, it eliminates confounding off-target effects. Its unique partial agonist profile (42.8% receptor accessibility vs. 20.2% for DAMGO) and superior efficacy in reversing neuropathic allodynia — outperforming morphine — make it the essential benchmark for pain research. Crucially, it provides analgesia without hypotensive liability at doses ≤9600 nmol/kg, establishing it as the reference standard for cardiovascular safety pharmacology and biased ligand screening. Choose Endomorphin 1 acetate for unmatched receptor specificity and disease-relevant validation.

Molecular Formula C36H42N6O7
Molecular Weight 670.8 g/mol
Cat. No. B10855196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndomorphin 1 acetate
Molecular FormulaC36H42N6O7
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C34H38N6O5.C2H4O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;1-2(3)4/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);1H3,(H,3,4)/t26-,28-,29-,30-;/m0./s1
InChIKeyISCQEYDGKZTCMS-YAOJAVRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endomorphin 1 Acetate: Procurement-Grade High-Affinity Mu-Opioid Receptor Agonist with Verified Subtype Selectivity


Endomorphin 1 acetate is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that functions as a high-affinity, selective agonist for the μ-opioid receptor (MOR). In standardized radioligand binding assays using rodent brain homogenates, endomorphin 1 acetate exhibits a Ki of 1.11 nM at MOR [1]. It shows negligible affinity for δ-opioid receptors (Ki > 1500 nM) and κ1-opioid receptors (Ki > 5400 nM) [2], but demonstrates moderate affinity for κ3 binding sites (Ki 20–30 nM) [3]. This receptor binding profile distinguishes endomorphin 1 acetate from other opioid peptides and small-molecule MOR agonists and is critical for applications requiring clean MOR-mediated signaling without confounding δ- or κ-receptor activation.

Why Generic MOR Agonists Cannot Substitute for Endomorphin 1 Acetate in Specialized Research Applications


Despite shared μ-opioid receptor targeting, endomorphin 1 acetate cannot be replaced by other MOR agonists such as DAMGO, morphine, or endomorphin-2 without fundamentally altering experimental outcomes. Endomorphin 1 acetate acts as a partial agonist with distinct intrinsic efficacy, yielding a unique signaling fingerprint compared to full agonists like DAMGO [1]. Its differential potency across pain modalities—weaker than DAMGO in acute pain but superior to morphine in neuropathic allodynia [2]—precludes simple substitution. Moreover, its cardiorespiratory safety profile diverges significantly: endomorphin 1 acetate spares blood pressure reduction at analgesic doses that cause hypotension with DAMGO or morphine [3]. These quantifiable differences in efficacy, disease-state pharmacology, and physiological side-effect burden mandate compound-specific selection rather than class-level substitution.

Endomorphin 1 Acetate: Comparative Quantitative Evidence for Scientific Selection


Mu-Opioid Receptor Binding Affinity: Endomorphin 1 Acetate vs. DAMGO and Morphine

In competitive binding assays against [³H]DAMGO in rat brain membranes, endomorphin 1 acetate demonstrates a Ki of 1.11 nM for the μ-opioid receptor [1]. This affinity is comparable to the synthetic peptide DAMGO (Ki ~1–2 nM) and approximately 10-fold higher than morphine (Ki ~10–20 nM) [2]. The high affinity ensures robust receptor occupancy at low concentrations, reducing nonspecific binding artifacts in cellular and tissue-based assays.

Radioligand binding Receptor affinity Opioid pharmacology

Opioid Receptor Subtype Selectivity: Endomorphin 1 Acetate vs. DAMGO and Endomorphin-2

Endomorphin 1 acetate exhibits >1,000-fold selectivity for MOR over δ-opioid receptors (Ki > 1500 nM) and κ-opioid receptors (Ki > 5400 nM) [1]. In contrast, DAMGO, while highly MOR-selective, achieves its selectivity through distinct receptor recognition mechanisms that are less distributed across the receptor structure [2]. Endomorphin-2 shows similar MOR affinity but distinct tissue distribution and functional efficacy [3]. The exceptional selectivity window of endomorphin 1 acetate ensures that observed biological effects are attributable almost exclusively to MOR activation.

Receptor selectivity Mu-opioid receptor Delta-opioid receptor Kappa-opioid receptor

Intrinsic Efficacy: Endomorphin 1 Acetate Exhibits Partial Agonism at MOR vs. Full Agonist DAMGO

Receptor inactivation studies using β-funaltrexamine (β-FNA) in mouse vas deferens reveal that endomorphin 1 acetate is a partial agonist at MOR. After partial receptor inactivation, a significantly higher fraction of receptors remained accessible for endomorphin 1 (42.8%) compared to the full agonist DAMGO (20.2%) [1]. This partial agonist profile translates to a lower maximal response in functional assays while maintaining high potency, offering a distinct pharmacological tool for studying biased signaling and avoiding receptor desensitization [2].

Partial agonism Intrinsic efficacy Functional selectivity Receptor reserve

In Vivo Analgesic Efficacy: Endomorphin 1 Acetate Shows Superior Antiallodynic Effects vs. Morphine in Neuropathic Pain

In a rat model of neuropathic pain induced by sciatic nerve crush, intrathecal administration of endomorphin 1 acetate (5 μg) produced significant antiallodynic effects, whereas the same dose of morphine (5 μg i.t.) was ineffective [1]. Furthermore, endomorphin 1 acetate exhibited a favorable therapeutic index in conscious rats, with an analgesia-to-respiratory-depression ratio greater than 1, indicating stronger analgesic effect relative to ventilatory decrease compared to DAMGO or morphine [2]. This differential efficacy in neuropathic pain states distinguishes endomorphin 1 acetate from conventional opioids.

Neuropathic pain Allodynia Antinociception Spinal analgesia

Cardiovascular Safety Profile: Endomorphin 1 Acetate Spares Blood Pressure Reduction vs. DAMGO and Morphine

In conscious, freely behaving rats, intravenous administration of endomorphin 1 acetate at doses up to 9,600 nmol/kg produced analgesia without decreasing mean arterial blood pressure [1]. In contrast, DAMGO and endomorphin-2 elicited significant hypotension at similar analgesic doses (threshold ~900 nmol/kg), and morphine produced sustained blood pressure decreases [1]. This hemodynamic sparing effect is unique among MOR agonists tested and suggests a dissociation between analgesic and cardiovascular depressant actions.

Cardiovascular safety Blood pressure Opioid side effects Therapeutic window

Endomorphin 1 Acetate: Validated Application Scenarios Based on Comparative Evidence


Neuropathic Pain Research: Mechanistic Studies of Allodynia and Novel Analgesic Screening

Endomorphin 1 acetate is uniquely suited for neuropathic pain research due to its demonstrated superiority over morphine in reversing allodynia in sciatic nerve crush models [1]. Researchers investigating non-opioid-responsive pain states can use endomorphin 1 acetate as a positive control to validate MOR-mediated antiallodynic mechanisms, or as a benchmark for screening novel compounds with neuropathic pain efficacy [2]. Its partial agonist profile and reduced cardiovascular liability further support chronic dosing paradigms in pain research.

Mu-Opioid Receptor Signaling Selectivity: Investigating Biased Agonism and Receptor Desensitization

With a >1,000-fold selectivity for MOR over δ- and κ-opioid receptors and a validated partial agonist profile (42.8% receptor accessibility after β-FNA treatment vs. 20.2% for DAMGO) [1], endomorphin 1 acetate is an essential tool for dissecting MOR-specific signaling pathways without confounding δ- or κ-receptor contributions. Its resistance to receptor desensitization makes it ideal for long-term signaling studies and for benchmarking novel biased MOR ligands [2].

Cardiovascular Safety Pharmacology: Dissociating Analgesic from Hemodynamic Effects of MOR Agonists

Endomorphin 1 acetate's unique ability to produce analgesia without decreasing blood pressure at doses up to 9,600 nmol/kg i.v. in conscious rats [1] positions it as a critical reference compound for cardiovascular safety pharmacology studies. Researchers developing next-generation opioids with improved therapeutic windows can use endomorphin 1 acetate as a benchmark for hemodynamic sparing, and mechanistic studies can exploit its distinct cardiorespiratory profile to identify molecular determinants of opioid-induced hypotension [2].

Radioligand Binding Assay Development and Validation: High-Affinity MOR Probe

The well-characterized high-affinity binding of endomorphin 1 acetate to MOR (Ki = 1.11 nM) [1] makes it an excellent unlabeled competitor for validating [³H]DAMGO or other MOR radioligand binding assays. Its exceptional selectivity over δ- and κ-receptors ensures that displacement curves accurately reflect MOR-specific binding, reducing the need for receptor subtype masking strategies and simplifying assay interpretation [2].

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